

# IDX184: An In-Depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: **IDX184**

Cat. No.: **B608061**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**IDX184** is a liver-targeted phosphoramidate prodrug of 2'-C-methylguanosine, developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). [1] Although its clinical development for HCV was discontinued after Phase IIb trials, **IDX184** continues to be a subject of research interest for its potential activity against other viral pathogens. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **IDX184**.

## Chemical Structure and Properties

**IDX184** is systematically named S-[2-{[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl}oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate. Its chemical structure is presented below.

Table 1: Chemical Identifiers and Synonyms for **IDX184**

Identifier	Value
IUPAC Name	S-[2-{{(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl)methoxy-(benzylamino)phosphoryl}oxyethyl]3-hydroxy-2,2-dimethylpropanethioate
CAS Number	1036915-08-8
Synonyms	IDX-184, 2'-C-Methylguanosine phosphoramidate prodrug

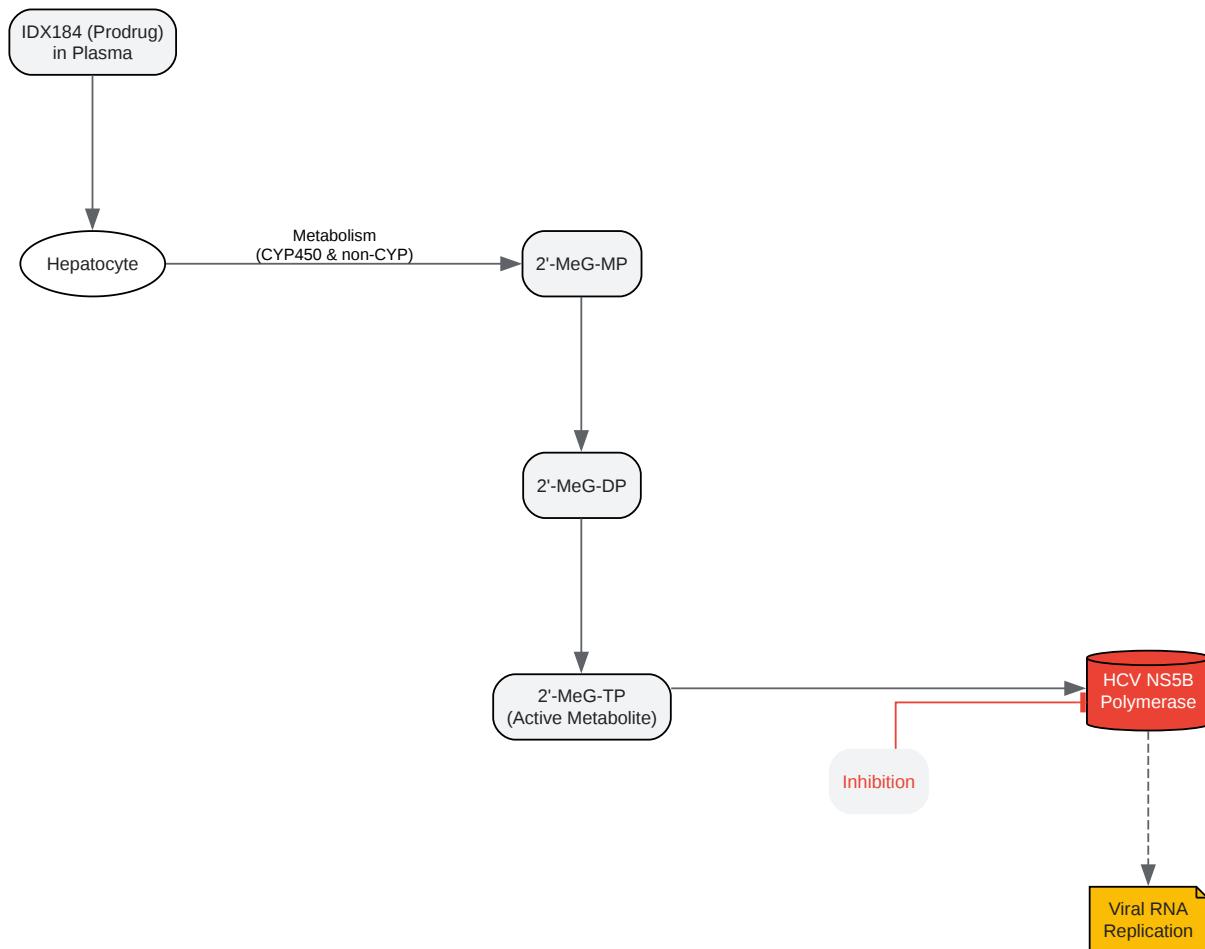
Table 2: Physicochemical and Pharmacokinetic Properties of **IDX184**

Property	Value	Source
Molecular Formula	C25H35N6O9PS	<a href="#">Wikipedia</a>
Molar Mass	626.62 g/mol	<a href="#">Wikipedia</a>
LogP	-2.036	<a href="#">[2]</a>
Electron Affinity	-5.616 eV	<a href="#">[2]</a>
Molar Refractivity	97.136 cm <sup>3</sup>	<a href="#">[2]</a>
Solvent-Accessible Surface Area	440.056 Å <sup>2</sup>	<a href="#">[2]</a>
Plasma Half-life (t <sub>1/2</sub> )	~1 hour	<a href="#">[1][3]</a>
Mean Cmax (5-100 mg single dose)	1.12 - 17.3 ng/mL	<a href="#">[3]</a>
Mean AUC <sub>0-∞</sub> (5-100 mg single dose)	1.19 - 22.7 ng·h/mL	<a href="#">[3]</a>
Urinary Excretion (unchanged)	~0.2% of administered dose	<a href="#">[1][3]</a>
Active Metabolite	2'-C-methylguanosine triphosphate (2'-MeG-TP)	<a href="#">[3][4]</a>
Metabolite (2'-MeG) Half-life	18 - 43 hours (for doses ≥ 25 mg)	<a href="#">[1][3]</a>

## Mechanism of Action and Metabolism

**IDX184** is a liver-targeted prodrug designed to efficiently deliver its active metabolite, 2'-C-methylguanosine monophosphate (2'-MeG-MP), to hepatocytes.[\[3\]\[4\]](#) This targeting strategy bypasses the often rate-limiting initial phosphorylation step required by nucleoside analogs. Once inside the liver cells, **IDX184** is metabolized to 2'-MeG-MP, which is then further phosphorylated by cellular kinases to the active triphosphate form, 2'-MeG-TP.[\[3\]](#) This active triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[\[1\]](#)

The metabolic activation of **IDX184** is a critical step for its antiviral activity. The following diagram illustrates the proposed metabolic pathway.



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Metabolic activation pathway of **IDX184**.

# Experimental Protocols

## HCV NS5B Polymerase Inhibition Assay

This protocol describes a standard method for determining the *in vitro* inhibitory activity of compounds against HCV NS5B polymerase.

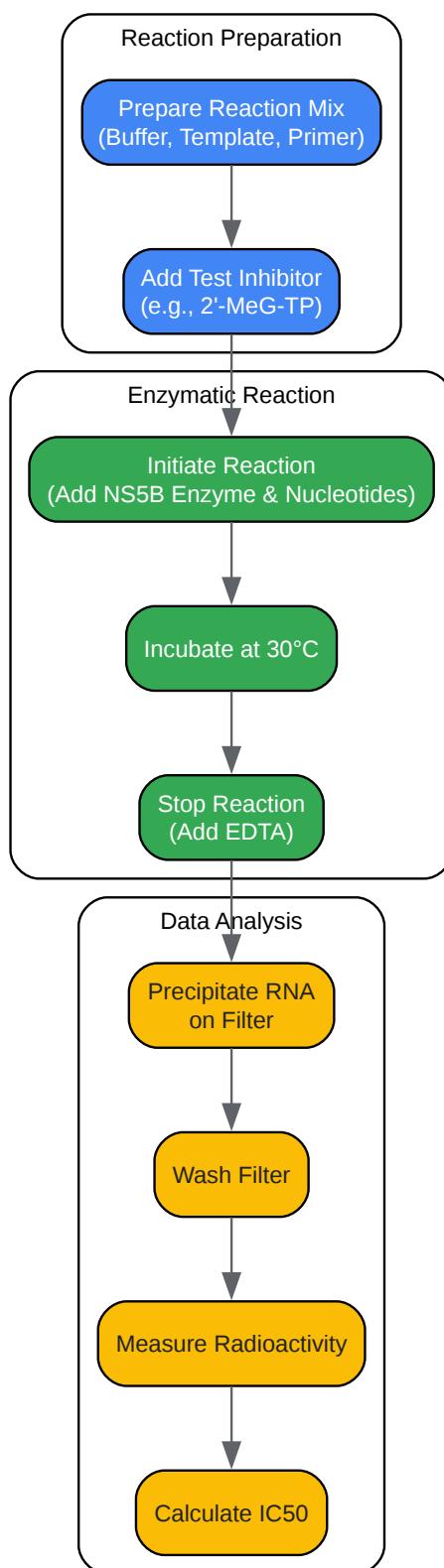
### Materials:

- Purified recombinant HCV NS5B protein
- Poly(A) template and oligo(U) primer
- [<sup>3</sup>H]-UTP (radiolabeled uridine triphosphate)
- Unlabeled UTP, ATP, CTP, GTP
- Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT, 50 mM NaCl)
- Test compound (**IDX184**'s active triphosphate form, 2'-MeG-TP)
- Scintillation fluid and counter

### Procedure:

- Prepare a reaction mixture containing the reaction buffer, poly(A) template, and oligo(U) primer.
- Add varying concentrations of the test inhibitor (2'-MeG-TP) to the reaction mixture.
- Initiate the reaction by adding the HCV NS5B enzyme and the nucleotide mix (containing [<sup>3</sup>H]-UTP and unlabeled nucleotides).
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Precipitate the newly synthesized radiolabeled RNA onto a filter membrane.

- Wash the filter to remove unincorporated [<sup>3</sup>H]-UTP.
- Measure the radioactivity on the filter using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

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Workflow for HCV NS5B polymerase inhibition assay.

## In Vitro Metabolism Study Workflow

The following workflow outlines a general procedure to investigate the metabolism of a compound like **IDX184** in vitro.

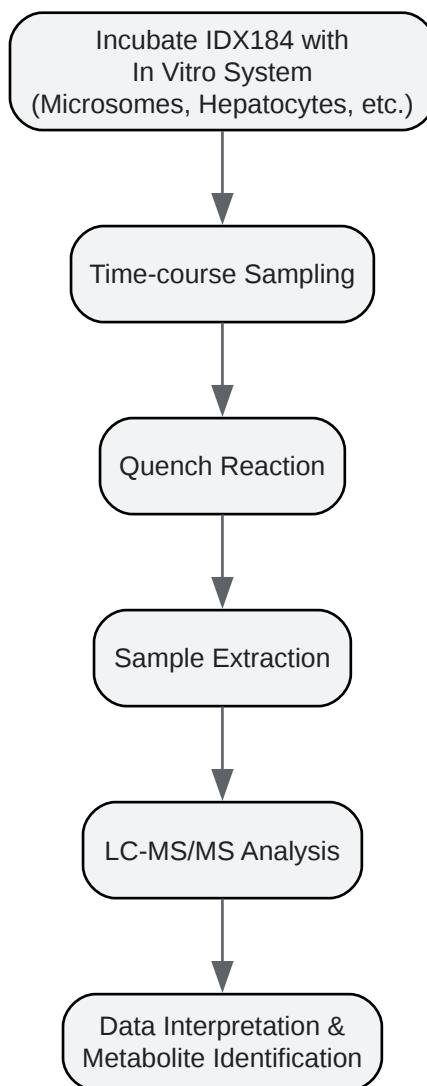
**Objective:** To identify the metabolic pathways and major metabolites of **IDX184**.

**Systems:**

- Human liver microsomes (for Phase I metabolism, e.g., CYP450-mediated)
- Human hepatocytes (for both Phase I and Phase II metabolism)
- Recombinant human CYP enzymes (to identify specific CYP isozymes involved)

**Procedure:**

- **Incubation:** Incubate **IDX184** at various concentrations with the selected in vitro system (microsomes, hepatocytes, or recombinant enzymes) in the presence of necessary cofactors (e.g., NADPH for CYP enzymes).
- **Time-course Sampling:** Collect samples at different time points to monitor the disappearance of the parent compound and the formation of metabolites.
- **Sample Preparation:** Quench the reaction (e.g., with acetonitrile) and process the samples (e.g., centrifugation, protein precipitation) to extract the analytes.
- **LC-MS/MS Analysis:** Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their mass-to-charge ratio and fragmentation patterns.
- **Data Interpretation:** Compare the metabolic profiles across different systems to elucidate the metabolic pathways. For example, metabolism in microsomes suggests CYP involvement, while the use of specific recombinant CYPs can pinpoint the responsible isozymes.

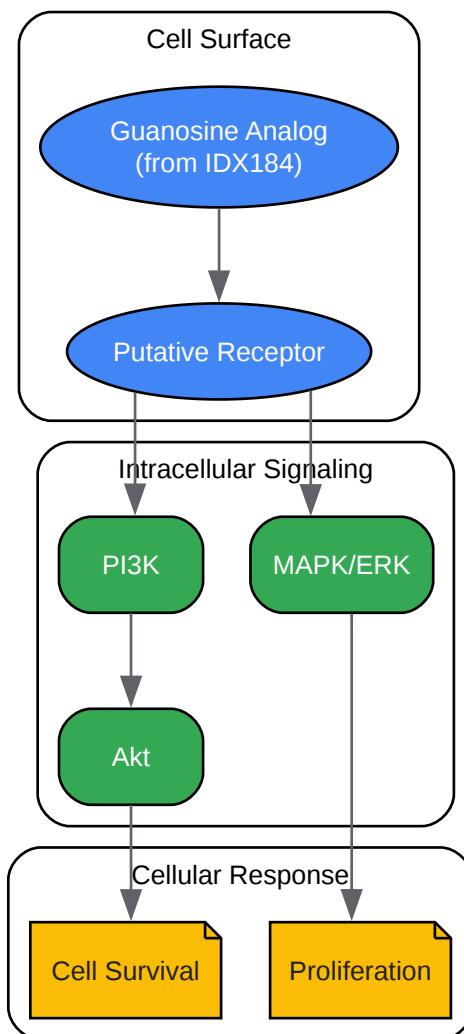


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Experimental workflow for in vitro metabolism study.

## Potential Signaling Pathway Interactions

Direct studies on the specific signaling pathways modulated by **IDX184** are limited. However, as a prodrug of a 2'-C-methylguanosine analog, its active metabolite may interact with pathways sensitive to guanosine levels. Guanosine has been shown to exert neuroprotective effects through the modulation of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.<sup>[5][6]</sup> These pathways are crucial for cell survival and proliferation. The following diagram illustrates a potential, hypothetical interaction based on the known signaling of guanosine.



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Hypothetical signaling pathways affected by guanosine analogs.

## Conclusion

**IDX184** represents a significant effort in the development of liver-targeted nucleotide prodrugs for the treatment of HCV. While its clinical journey for hepatitis C has concluded, the wealth of data generated on its chemical properties, pharmacokinetics, and mechanism of action provides a valuable resource for the scientific community. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers investigating **IDX184** and other similar compounds for potential therapeutic applications against a range of viral diseases. Further research into its metabolic fate and potential off-target effects on cellular signaling will continue to enhance our understanding of this class of antiviral agents.

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## References

- 1. Design, synthesis and antiviral evaluation of 2'-C-methyl branched guanosine pronucleotides: the discovery of IDX184, a potent liver-targeted HCV polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDX-184 is a superior HCV direct-acting antiviral drug: a QSAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety and Pharmacokinetics of IDX184, a Liver-Targeted Nucleotide Polymerase Inhibitor of Hepatitis C Virus, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
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